3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile
Description
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a conjugated system with electron-donating (dimethylamino) and electron-withdrawing (fluorophenyl, nitrile) groups. This structural motif imparts unique electronic and optical properties, making it relevant for applications in organic electronics, pharmaceuticals, and materials science.
Properties
IUPAC Name |
3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c1-14(2)8-9(7-13)10-5-3-4-6-11(10)12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMTYJOZYAORQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742706 | |
| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268322-18-4 | |
| Record name | 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile typically involves the reaction of 2-fluorobenzaldehyde with dimethylamine and malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s α,β-unsaturated nitrile backbone enables conjugation, with substituents dictating electronic behavior. Key comparisons include:
Table 1: Substituent Effects on Electronic Properties
Key Findings :
- Electron-Donating Groups: The dimethylamino group in the target compound likely lowers the LUMO energy, enhancing charge-transfer interactions compared to purely electron-withdrawing substituents (e.g., nitro or trifluoromethyl groups) .
- Fluorophenyl vs.
Optical Properties and Solid-State Behavior
α,β-Unsaturated acrylonitriles exhibit solvent- and crystal-dependent optical properties:
Table 2: Optical and Solid-State Comparisons
Key Findings :
- Ortho-Fluorophenyl Effect : The 2-fluorophenyl group in the target compound may disrupt planarization, reducing fluorescence quantum yield compared to para-substituted derivatives .
- Crystal Size and Habit : Analogous compounds show emission variations due to crystallographic differences, suggesting the target’s optical properties could be tunable via crystal engineering .
Key Findings :
- Fluorine’s Role: The 2-fluorophenyl group may improve metabolic stability and bioavailability compared to non-fluorinated analogs, a trait valuable in drug design .
Biological Activity
3-(Dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylamino group, a fluorophenyl substituent, and a prop-2-enenitrile moiety, which contribute to its biological activity.
The mechanism of action for this compound appears to involve interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various cellular signaling pathways and metabolic processes by binding to certain enzymes or receptors. The exact pathways are still under investigation, but initial findings indicate potential effects on cell proliferation and apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's efficacy may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. It has been evaluated for its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound demonstrated selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Study 1: Cytotoxicity Assessment
A study conducted by researchers evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cells. Furthermore, the compound was found to induce apoptosis through the activation of caspase pathways .
Study 2: Structure-Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis was performed to understand better how structural modifications affect the biological activity of similar compounds. This analysis revealed that compounds with specific substitutions, such as fluorine atoms, tended to enhance cytotoxicity against cancer cells while reducing toxicity to normal cells .
Research Findings Summary
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Cytotoxicity | IC50 ~ 15 µM against MCF-7 breast cancer cells |
| Mechanism | Induces apoptosis via caspase pathway activation |
| Selectivity | Higher toxicity towards cancer cells than normal cells |
Q & A
Q. What are the recommended synthetic routes for 3-(dimethylamino)-2-(2-fluorophenyl)prop-2-enenitrile, and how can reaction conditions be optimized?
A common approach involves condensation reactions between substituted benzaldehydes and nitrile-containing precursors. For example, analogous compounds (e.g., 3-(4-dimethylaminophenyl)prop-2-enenitrile derivatives) are synthesized via base-catalyzed reactions of aldehydes with malononitrile, followed by functionalization of the amino group . Optimization may involve:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactivity .
- Catalyst/base choice : Ammonia or primary amines facilitate enamine formation, while Knoevenagel conditions (e.g., piperidine) improve yield .
- Temperature control : Heating (60–80°C) accelerates the reaction but may require reflux to avoid decomposition.
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR spectroscopy : and NMR can confirm the enenitrile structure and substituent positions. For example, the nitrile group appears as a sharp singlet near 110–120 ppm in NMR .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. ORTEP-3 can generate graphical representations of crystal structures to validate stereochemistry and packing .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., 197.4°C for a related fluorophenyl-enenitrile derivative) .
- UV-Vis spectroscopy : Monitors photodegradation under light exposure.
- HPLC : Tracks purity over time in solutions stored at different pH levels or temperatures .
Advanced Research Questions
Q. How do crystal habit and polymorphism influence the optical and electronic properties of this compound?
Studies on analogous compounds (e.g., (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile) reveal that crystal size and habit can alter emission profiles due to variations in π-π stacking and hydrogen bonding . Methodological recommendations:
Q. What computational strategies (e.g., DFT) are suitable for studying its electronic structure and reactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge-transfer behavior and reactivity sites. For example, the dimethylamino group’s electron-donating effect can be modeled to explain nucleophilic attack patterns .
- Molecular dynamics (MD) simulations : Study solvation effects or interactions with biological targets (e.g., enzymes) .
- AIM (Atoms in Molecules) theory : Analyze bond critical points to quantify intramolecular interactions (e.g., hydrogen bonds) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from differences in assay conditions or impurity profiles. Strategies include:
- Strict purity control : Use preparative HPLC to isolate the compound to >98% purity .
- Dose-response standardization : Employ IC or EC metrics with positive/negative controls (e.g., reference inhibitors).
- Cellular uptake studies : Use fluorescence tagging (if applicable) to confirm intracellular delivery efficiency .
Q. What role does the fluorine substituent play in modulating the compound’s supramolecular interactions?
Fluorine’s electronegativity and small atomic radius enhance:
- Intermolecular interactions : C–F···H–N hydrogen bonds can stabilize crystal packing .
- Lipophilicity : The 2-fluorophenyl group may improve membrane permeability in biological assays .
- Electronic effects : Fluorine’s electron-withdrawing nature can polarize the enenitrile moiety, affecting redox potentials .
Methodological Notes for Data Reproducibility
- Stereochemical assignment : Always confirm Z/E isomerism via NOESY NMR or X-ray crystallography .
- Crystallographic data deposition : Submit refined CIF files to repositories like the Cambridge Structural Database to aid peer validation .
- Controlled atmosphere synthesis : Use inert gas (N) to prevent oxidation of the dimethylamino group during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
